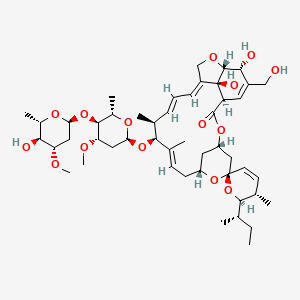

4a-Hydroxyavermectin B1

Beschreibung

Eigenschaften

CAS-Nummer |

86629-72-3 |

|---|---|

Molekularformel |

C48H72O15 |

Molekulargewicht |

889.1 g/mol |

IUPAC-Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22'-(hydroxymethyl)-3,11',13'-trimethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C48H72O15/c1-10-25(2)43-28(5)16-17-47(63-43)22-34-19-33(62-47)15-14-27(4)42(60-39-21-37(55-9)44(30(7)58-39)61-38-20-36(54-8)40(50)29(6)57-38)26(3)12-11-13-32-24-56-45-41(51)31(23-49)18-35(46(52)59-34)48(32,45)53/h11-14,16-18,25-26,28-30,33-45,49-51,53H,10,15,19-24H2,1-9H3/b12-11+,27-14+,32-13+/t25-,26-,28-,29-,30-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47+,48+/m0/s1 |

InChI-Schlüssel |

JHPQMIYGLDWIFR-DJWQYEELSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)CO)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

Kanonische SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)CO)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Avermectin Hydroxylation

Avermectin (B7782182) Biosynthesis in Streptomyces avermitilis

The synthesis of the avermectin molecule is a multi-stage process that begins with the creation of the aglycone, followed by its modification and glycosylation. nih.gov The entire pathway is encoded by a large gene cluster spanning approximately 82 kilobases (kb) in the S. avermitilis genome. researchgate.net

The carbon skeleton of the avermectin aglycone is assembled by a large, multifunctional Type I polyketide synthase (PKS) system. nih.gov This PKS is comprised of four large multifunctional proteins (AVES 1, AVES 2, AVES 3, and AVES 4), which are organized into 12 distinct modules. Each module is responsible for one round of polyketide chain elongation and processing. nih.gov

The biosynthesis is initiated by a loading module that primes the PKS with a starter unit. This starter unit is either 2-methylbutyryl-CoA or isobutyryl-CoA, which ultimately gives rise to the "a" series (e.g., Avermectin B1a) or "b" series (e.g., Avermectin B1b) of avermectin compounds, respectively. nih.gov The polyketide chain is then extended through the sequential addition of seven malonyl-CoA and five methylmalonyl-CoA units. researchgate.net The specific arrangement and enzymatic domains within each of the 12 PKS modules dictate the structure of the final polyketide chain. nih.gov A thioesterase domain located at the C-terminus of the final PKS protein, AVES 4, catalyzes the release and cyclization of the completed polyketide chain to form the 16-membered macrolide ring. nih.gov

| PKS Component | Modules | Function |

| AVES 1 | Loading Module, Module 1, Module 2 | Initiates biosynthesis with a starter unit and performs the first two elongation steps. |

| AVES 2 | Module 3, Module 4, Module 5, Module 6 | Continues the elongation of the polyketide chain. |

| AVES 3 | Module 7, Module 8, Module 9 | Further extends the polyketide backbone. |

| AVES 4 | Module 10, Module 11, Module 12 | Completes the chain elongation and contains the thioesterase domain for cyclization. |

Following the PKS-mediated synthesis and cyclization of the initial aglycone, the molecule undergoes several crucial enzymatic modifications to form the mature avermectin aglycone. nih.govpnas.org These post-PKS tailoring steps are essential for the compound's biological activity.

The key modifications include:

Furan (B31954) Ring Formation : The enzyme AveE, a cytochrome P450 monooxygenase, catalyzes the oxidative cyclization between C6 and C8a to form the characteristic five-membered furan ring. nih.gov

Ketoreduction : The AveF enzyme, a ketoreductase, reduces the keto group at the C5 position to a hydroxyl group. nih.gov

Spiroketal Formation : The AveC protein is responsible for the formation of the spiroketal system, a defining structural feature of avermectins. researchgate.net It also exhibits a dehydratase activity that can act on the C22-C23 bond, contributing to the structural diversity of the final products. nih.gov

Glycosylation : In the final steps, two units of the deoxysugar L-oleandrose are attached to the aglycone at the C13 position. This process is catalyzed by glycosyltransferase enzymes encoded within the ave gene cluster. nih.govnih.gov

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that play a critical role in the functionalization of a wide variety of natural products, including avermectins. nih.gov These enzymes typically catalyze oxidative reactions such as hydroxylation, epoxidation, and demethylation. nih.gov The genome of S. avermitilis contains 33 distinct CYP genes, indicating a significant capacity for oxidative biochemistry. researchgate.net

In the avermectin biosynthetic pathway, CYPs are essential tailoring enzymes. As mentioned, the CYP enzyme AveE is responsible for the vital furan ring formation. nih.gov Other CYPs are involved in the hydroxylation of the avermectin core at various positions, which can significantly alter the molecule's properties and lead to the production of different avermectin analogs. The ability of CYPs to introduce hydroxyl groups at specific carbon atoms is a key mechanism for generating chemical diversity.

Enzymatic Hydroxylation of Avermectin B1 at the 4a-Position

Hydroxylation of the avermectin macrocycle is a key metabolic and biosynthetic modification. While various hydroxylated forms of avermectin exist, the specific enzymatic processes leading to the formation of 4a-Hydroxyavermectin B1 are of particular interest. It is important to note that while 4a-hydroxylation is a known metabolic conversion of the related compound ivermectin in humans, detailed characterization of the specific enzymes responsible for this reaction in the native producer, S. avermitilis, is less documented than modifications at other positions. mdpi.com

The hydroxylation of the avermectin scaffold is primarily catalyzed by CYP enzymes. A prominent example from a different biological context is the human hepatic enzyme CYP3A4, which has been identified as the primary enzyme responsible for metabolizing ivermectin (22,23-dihydroavermectin B1) into its major metabolites, including 4a-hydroxy ivermectin. mdpi.com

In actinomycetes, extensive research has been conducted on other regioselective hydroxylations of the avermectin molecule. A well-characterized group of enzymes is the CYP107Z subfamily. nih.gov Seventeen enzymes in this family, termed Ema1 to Ema17, have been discovered in various Streptomyces strains and are capable of oxidizing avermectin. nih.gov However, these enzymes have been characterized by their ability to regioselectively oxidize the 4"-position of the terminal oleandrose (B1235672) sugar, which leads to the formation of 4"-oxo-avermectin, a key intermediate in the synthesis of the insecticide emamectin (B195283). nih.govnih.govnih.gov This process involves the hydroxylation of the secondary alcohol at the 4"-position to a gem-diol, which then dehydrates to the corresponding ketone. researchgate.net While the CYP107Z family demonstrates the capacity of microbial CYPs to act on the avermectin molecule, their known function is not the hydroxylation of the 4a-position on the aglycone.

| Enzyme/Subfamily | Organism/System | Known Function on Avermectin/Ivermectin | Target Position |

| CYP3A4 | Human Liver | Metabolism of Ivermectin | 4a-position |

| CYP107Z Family (Ema1-17) | Streptomyces spp. | Oxidation of Avermectin | 4"-position |

| AveE | S. avermitilis | Furan Ring Formation | C6 and C8a |

Regioselectivity and stereoselectivity are hallmarks of enzymatic reactions, and this precision is crucial in the functionalization of complex molecules like avermectin. The enzyme's active site binds the substrate in a specific orientation, exposing only certain C-H bonds to the catalytic center.

The enzymes of the CYP107Z subfamily provide a clear example of high regioselectivity. Their catalytic activity is directed almost exclusively to the 4"-hydroxyl group of the distal oleandrose sugar, with minimal side product formation at other positions. nih.gov This specificity is critical for their utility in the biocatalytic production of 4"-oxo-avermectin. nih.gov

In the case of 4a-hydroxylation, the human CYP3A4 enzyme demonstrates a preference for this position on the ivermectin macrocycle. mdpi.com The factors governing this regioselectivity are related to the specific topology of the CYP3A4 active site and how it accommodates the large, hydrophobic ivermectin molecule. The precise stereoselectivity of this reaction (i.e., whether the resulting hydroxyl group is in the alpha or beta orientation relative to the plane of the macrocycle) is not detailed in the available literature but is a critical aspect of the enzymatic mechanism. Understanding and engineering the regioselectivity of such CYP enzymes is a significant area of research for creating novel avermectin derivatives with improved properties.

Cofactor Requirements and Proposed Catalytic Mechanisms of Hydroxylation

The hydroxylation of the avermectin macrocycle is catalyzed by cytochrome P450 (CYP) monooxygenases. These enzymes require specific cofactors to facilitate the activation of molecular oxygen and its insertion into a C-H bond. While the specific enzyme for 4a-hydroxylation within the native avermectin pathway in Streptomyces avermitilis is not definitively characterized, the cofactor requirements can be inferred from other well-studied bacterial CYP systems, including those that modify avermectins at other positions, such as the Ema CYPs responsible for 4"-oxo-avermectin formation portlandpress.comnih.gov.

Prokaryotic Class I CYP systems, typical in Streptomyces, rely on a three-component electron transport chain:

NAD(P)H: Serves as the initial source of reducing equivalents (electrons).

Ferredoxin Reductase (FRE): An FAD-containing enzyme that accepts electrons from NAD(P)H.

Ferredoxin (FD): An iron-sulfur protein that receives electrons from FRE and transfers them directly to the CYP enzyme portlandpress.com.

The proposed catalytic mechanism for a CYP-mediated hydroxylation, such as at the 4a-position, follows a well-established cycle:

Substrate Binding: The avermectin molecule binds to the active site of the CYP enzyme.

First Electron Transfer: The ferredoxin protein transfers a single electron to the ferric (Fe³⁺) heme center of the CYP, reducing it to the ferrous (Fe²⁺) state.

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

Second Electron Transfer: A second electron is delivered from ferredoxin, reducing the Fe²⁺-O₂ complex to a peroxy-anion.

Protonation and Water Elimination: The complex is protonated twice, leading to the cleavage of the O-O bond and the release of a water molecule. This generates a highly reactive iron(IV)-oxo porphyrin radical cation intermediate, known as Compound I.

Hydrogen Abstraction and Rebound: The potent Compound I abstracts a hydrogen atom from the 4a-carbon of the avermectin substrate, creating a substrate radical and a hydroxylated iron intermediate. This is followed by a rapid "rebound" of the hydroxyl group to the substrate radical, resulting in the formation of this compound.

Product Release: The hydroxylated product is released from the active site, returning the enzyme to its initial ferric state.

Genetic and Molecular Basis of Hydroxylation Enzymes

The enzymatic machinery responsible for avermectin biosynthesis and its subsequent modifications, including hydroxylation, is encoded in a large, contiguous set of genes known as a biosynthetic gene cluster (BGC).

Gene Cluster Analysis for Avermectin Biosynthesis and Hydroxylation Genes

The avermectin (ave) biosynthetic gene cluster from Streptomyces avermitilis spans approximately 82-95 kb and contains all the genes necessary for producing the complex avermectin structure. nih.govpnas.org This includes genes for the polyketide synthase (PKS) that builds the macrocyclic backbone, as well as genes for tailoring enzymes that modify the core structure.

Analysis of the ave cluster has identified several genes responsible for post-PKS modifications, including potential hydroxylases. pnas.org The most notable is aveE, which encodes a cytochrome P450 monooxygenase. wikipedia.orgacs.orgconsensus.app While initially its function was not fully understood, recent studies have characterized AveE as the enzyme responsible for catalyzing the formation of the furan ring between C6 and C8a, a process that involves an initial hydroxylation at the C8a position. acs.orgconsensus.app Another key modifying enzyme is encoded by aveC, which influences the dehydratase activity at the C22-C23 position and is crucial for the stereospecific formation of the spiroketal moiety. wikipedia.org

Although 4a-hydroxy avermectin is a known metabolite, particularly in human metabolism of ivermectin via the CYP3A4 enzyme, a specific gene within the native S. avermitilisave cluster has not been definitively assigned the function of a 4a-hydroxylase. mdpi.comnih.gov This specific modification may be the result of a minor activity of one of the existing tailoring enzymes or an enzyme whose function has not yet been fully elucidated.

Below is a table detailing key post-PKS modification genes within the S. avermitilisave cluster.

| Gene Name | Encoded Protein | Probable Function in Avermectin Biosynthesis |

| aveE | Cytochrome P450 Monooxygenase | Catalyzes the formation of the tetrahydrofuran (B95107) ring between C6 and C8a. wikipedia.orgacs.orgconsensus.app |

| aveF | NAD(P)H-dependent Ketoreductase | Reduces the keto group at the C5 position to a hydroxyl group. wikipedia.org |

| aveC | Modifying Enzyme | Influences spiroketal formation and dehydration at C22-C23. wikipedia.org |

| aveD | SAM-dependent O-methyltransferase | Catalyzes the O-methylation of the hydroxyl group at C5. wikipedia.org |

Molecular Cloning and Heterologous Expression of Hydroxylase Genes

To characterize the function of hydroxylase enzymes and to engineer novel avermectin derivatives, the molecular cloning and heterologous expression of the encoding genes are essential. While the specific 4a-hydroxylase from the ave cluster remains to be characterized and expressed, extensive work has been done on other CYP hydroxylases that act on avermectin, providing a clear blueprint for this process.

A prime example is the successful cloning and expression of the ema genes, which encode CYPs that catalyze the oxidation of avermectin to 4"-oxo-avermectin. portlandpress.comnih.gov Researchers have cloned these genes from various Streptomyces strains and expressed them in different host organisms to produce biocatalytically active cells. portlandpress.comnih.gov

Cloning and Expression Systems:

Hosts: Common heterologous hosts for expressing Streptomyces genes include Streptomyces lividans, a genetically tractable and well-characterized species, and solvent-tolerant Pseudomonas putida strains. portlandpress.comnih.gov Escherichia coli has also been used for the expression and purification of these enzymes. nih.gov

Vectors: Expression vectors are chosen based on the host. For Streptomyces, vectors with constitutive promoters (e.g., PermE*) or inducible promoters (e.g., PtipA) are used. portlandpress.com

Cofactor Optimization: Since CYP activity depends on the electron transport chain (ferredoxin and ferredoxin reductase), co-expression of the hydroxylase gene with compatible redox partner genes is often necessary to achieve optimal activity in a heterologous host. portlandpress.comnih.gov Studies on the Ema1 CYP showed that co-expressing it with a suitable ferredoxin gene (fd233) significantly increased bioconversion rates. portlandpress.com

This work demonstrates that Streptomyces-derived hydroxylase genes can be successfully expressed in heterologous hosts, enabling the functional characterization of the enzymes and providing a platform for the biocatalytic production of modified avermectins. nih.govnih.gov

Chemical and Biocatalytic Synthesis of 4a Hydroxyavermectin B1 and Structural Analogs

Chemical Derivatization Strategies Targeting the 4a-Position of Avermectin (B7782182) B1

The chemical introduction of a hydroxyl group at the C4a methyl position of Avermectin B1 is a challenging endeavor due to the molecule's complex structure and the presence of multiple reactive sites. Direct derivatization requires highly selective reagents that can target the allylic C4a methyl group without affecting other sensitive functionalities, such as the secondary alcohol at the C5 position, which is particularly reactive. researchgate.net

One of the most established methods for the synthesis of 4a-hydroxyavermectins involves the oxidation of the methyl group at the C4a position. researchgate.net This transformation is commonly achieved using selenium dioxide (SeO2) in the presence of an oxidizing agent like sec-butyl hydroperoxide. researchgate.net This method leverages the reactivity of the allylic methyl group to introduce the desired hydroxyl functionality. The resulting 4a-hydroxyavermectin serves as a crucial intermediate for the synthesis of a variety of C4a derivatives. researchgate.net The general approach necessitates careful control of reaction conditions to maximize the yield of the target compound and minimize the formation of byproducts.

Table 1: Chemical Synthesis of 4a-Hydroxyavermectin B1

| Precursor | Reagent | Product | Reference |

|---|

Biocatalytic Approaches for Regioselective Hydroxylation

Biocatalysis offers a powerful alternative to traditional chemical synthesis for the regioselective oxidation of complex molecules like avermectin. Enzymes, particularly cytochrome P450 (CYP) monooxygenases, can catalyze hydroxylations with high specificity under mild reaction conditions, often obviating the need for protective groups.

Whole-cell biotransformation is an economically attractive method for industrial-scale biocatalytic reactions. nih.gov It utilizes intact microbial cells (e.g., Streptomyces species) that endogenously or recombinantly express the desired hydroxylating enzymes. researchgate.net This approach provides a self-contained system where the necessary enzymes, cofactors (like NADPH), and cofactor regeneration machinery are all present within the cell. researchgate.netnih.gov

While specific examples detailing the use of whole-cell systems exclusively for 4a-hydroxylation are specialized, the methodology has been extensively proven for hydroxylating other positions on the avermectin scaffold. For example, recombinant Streptomyces lividans and Pseudomonas putida have been successfully used as whole-cell biocatalysts to express CYP enzymes for the conversion of avermectin into 4"-oxo-avermectin, a process that proceeds via a 4"-hydroxylation step. researchgate.netnih.govresearchgate.net This demonstrates the viability of using engineered microbial hosts to perform targeted oxidations on the avermectin molecule. The selection or engineering of a specific CYP enzyme with activity towards the 4a-position would enable a similar whole-cell process for this compound production.

The use of purified enzymes in a cell-free system offers greater control over reaction parameters and avoids potential complications from cellular metabolism, such as the formation of unwanted byproducts. This in vitro approach involves isolating the specific hydroxylase, typically a cytochrome P450 enzyme, and providing the necessary cofactors and redox partners for its activity. researchgate.net

The CYP Ema1, isolated from S. tubercidicus, is a soluble CYP that has been purified and characterized for its role in avermectin oxidation. researchgate.net While its primary identified function is the oxidation of the 4"-hydroxyl group, the study of such purified enzymes provides the foundation for discovering or engineering hydroxylases that target other positions, including C4a. The challenge in this approach lies in the often complex requirements for a functional P450 system, which includes a reductase partner (FD, FRE) and a source of reducing equivalents (NADPH). researchgate.net

The natural activity and specificity of enzymes are not always optimal for industrial applications. Protein engineering and directed evolution are powerful tools used to tailor enzymes for specific biocatalytic processes. nih.govtwistbioscience.com Directed evolution mimics natural selection in the laboratory, involving iterative cycles of gene mutagenesis, expression, and high-throughput screening to identify enzyme variants with improved properties such as enhanced activity, altered regioselectivity, or increased stability. twistbioscience.comuclouvain.be

This strategy has been successfully applied to CYP enzymes involved in avermectin modification. Through techniques like GeneReassembly, which combines random mutagenesis and recombination of gene fragments, researchers have significantly improved the regiospecificity of Ema CYPs for the conversion of avermectin to 4"-oxo-avermectin, substantially reducing side product formation. researchgate.netnih.gov Similar directed evolution campaigns could be employed to evolve a CYP enzyme that efficiently and selectively hydroxylates the 4a-position of Avermectin B1. By creating mutant libraries and screening for the desired activity, it is feasible to generate novel biocatalysts tailored for the production of this compound. nih.govnih.gov

Table 2: Directed Evolution Strategies for Enzyme Improvement

| Technique | Goal | Application Example | Reference |

|---|---|---|---|

| Site-Directed Mutagenesis | Alter specific amino acid residues to probe function or improve properties. | Creating mutants of CYP enzymes to alter substrate specificity. | nih.gov |

| GeneReassembly | Combine fragments of natural and synthetic genes to create novel variants. | Improving the regiospecificity of Ema CYPs for avermectin conversion. | researchgate.net |

Synthesis of Hydroxylated Avermectin Analogs at Other Positions (e.g., 4″, 8a, 5) for Comparative Research

The synthesis of avermectin analogs hydroxylated at positions other than 4a is crucial for establishing structure-activity relationships (SAR). By comparing the biological activities of different isomers, researchers can determine the importance of the hydroxyl group's position for the compound's insecticidal, anthelmintic, or other biological effects.

4"-Position: The synthesis of 4"-oxo-avermectin is a commercially important transformation, as this compound is a key intermediate in the production of emamectin (B195283) benzoate. nih.gov The reaction is catalyzed by a subfamily of CYP enzymes (CYP107Z) that regioselectively oxidize the 4"-hydroxyl group. researchgate.netnih.gov The enzymatic process is believed to proceed through the hydroxylation of the 4" secondary alcohol to form a gem-diol, which then dehydrates to the corresponding ketone. researchgate.net

8a-Position: The exploitation of tailoring enzymes in biosynthetic pathways has afforded analogs such as 8,9-dihydro-8R-hydroxy-LTM, demonstrating that modification at the 8a-position is biochemically feasible. researchgate.net Chemical synthesis approaches can also target this position, although they may require complex multi-step procedures.

5-Position: The C5-hydroxyl group is a highly reactive secondary allylic alcohol. This high reactivity often precludes direct chemical oxidation at other positions without first protecting the C5-OH group. researchgate.net For example, the synthesis of certain 4"-derivatives requires the selective protection of the C5-hydroxy group before subsequent modification steps. researchgate.net This inherent reactivity makes the C5-position a common site for derivatization to produce analogs for research.

The development of diverse synthetic strategies, both chemical and biocatalytic, allows for the creation of a wide array of hydroxylated avermectin analogs. This library of compounds is invaluable for probing the molecular interactions that govern biological activity and for the discovery of new, more potent derivatives. nih.gov

Metabolic Fate and Biotransformation Studies of Avermectins Involving 4a Hydroxylation

In Vivo Metabolic Pathways of Avermectin (B7782182) B1 Leading to Hydroxylated Metabolites

The in vivo metabolism of Avermectin B1 is a critical determinant of its efficacy and clearance from the host organism. Hydroxylation represents a major route of biotransformation, leading to the formation of various hydroxylated metabolites.

Research into the metabolism of ivermectin, a derivative of avermectin B1, has shed light on the formation of hydroxylated metabolites. In studies involving human liver microsomes, primary human hepatocytes, and samples from volunteers who received oral ivermectin, several metabolites have been identified. nih.govox.ac.uk The primary pathways of ivermectin metabolism in humans are demethylation and hydroxylation. nih.gov Thirteen distinct phase 1 metabolites of ivermectin (designated M1-M13) have been identified in human liver microsomes. nih.gov Among these, the major metabolites found in microsomes, hepatocytes, and blood are 3″-O-demethyl ivermectin (M1) and 4-hydroxymethyl ivermectin (M3). ox.ac.uk

While much of the research has focused on ivermectin, recent studies in sheep have specifically identified 4a-hydroxyivermectin as a primary metabolite. researchgate.net This finding is significant as it confirms the occurrence of hydroxylation at the 4a-position in a living organism. Given the structural similarity between ivermectin and Avermectin B1, it is plausible that 4a-hydroxylation is also a relevant metabolic pathway for Avermectin B1. These hydroxylated metabolites are generally more polar than the parent compound, which facilitates their excretion from the body. nih.gov

Table 1: Major In Vivo Metabolites of Ivermectin (a derivative of Avermectin B1)

| Metabolite ID | Chemical Name | Metabolic Reaction |

|---|---|---|

| M1 | 3″-O-demethyl ivermectin | Demethylation |

| M3 | 4-hydroxymethyl ivermectin | Hydroxylation |

| M6 | 3″-O-demethyl, 4-hydroxymethyl ivermectin | Demethylation & Hydroxylation |

Data sourced from studies on ivermectin metabolism in humans and sheep. ox.ac.ukresearchgate.net

The enzymatic machinery responsible for the hydroxylation of avermectins primarily involves the cytochrome P450 (CYP) monooxygenase system. In vitro studies using cDNA-expressed human CYP isoenzymes have demonstrated that CYP3A4 is the principal enzyme responsible for the metabolism of ivermectin, with a minor contribution from CYP3A5. nih.govox.ac.uk These enzymes catalyze the formation of both demethylated and hydroxylated metabolites. nih.gov

The involvement of cytochrome P450 enzymes is not limited to metabolism in host organisms. The biosynthesis of avermectin by the soil actinomycete Streptomyces avermitilis also involves a cytochrome P450 monooxygenase, AveE, which facilitates the formation of the furan (B31954) ring. nih.govwikipedia.org Furthermore, other Streptomyces species have been found to possess CYP enzymes capable of regioselectively oxidizing avermectin. nih.gov

Table 2: Enzymes Involved in Avermectin Biotransformation

| Enzyme | Class | Biological System | Role |

|---|---|---|---|

| CYP3A4 | Cytochrome P450 | Human Liver | Major enzyme in ivermectin metabolism (hydroxylation and demethylation) |

| CYP3A5 | Cytochrome P450 | Human Liver | Minor enzyme in ivermectin metabolism |

| AveE | Cytochrome P450 | Streptomyces avermitilis | Furan ring formation during avermectin biosynthesis |

Environmental Degradation Pathways and Hydroxylated Products of Avermectins

The environmental fate of avermectins is of significant interest due to their widespread use in agriculture and veterinary medicine. The degradation of these compounds in the environment is governed by a combination of abiotic and biotic processes, which can lead to the formation of various degradates, including hydroxylated products.

Avermectin B1 is subject to several transformation processes in the environment. Photodegradation is a major abiotic pathway for the breakdown of avermectins. nih.gov In water, the half-life of avermectin due to photodegradation can be as short as 12 hours. epa.gov Similarly, when present as a thin film on surfaces, the photodegradation half-life is less than a day. nih.gov Hydrolysis, another abiotic process, is not considered a significant degradation pathway for avermectin, as it is stable at a range of pH levels. epa.govtci-thaijo.org

Biotic degradation, primarily through microbial activity in the soil, is also a key factor in the environmental fate of Avermectin B1. nih.gov Under aerobic conditions in soil, the degradation half-life of avermectin B1a ranges from two weeks to two months. nih.govepa.gov Anaerobic degradation occurs at a slower rate. epa.gov Due to its strong binding to soil particles and low water solubility, avermectin has a low potential for leaching into groundwater. epa.govpublications.gc.ca

Table 3: Environmental Degradation Half-life of Avermectin B1

| Environmental Matrix | Degradation Process | Half-life |

|---|---|---|

| Water | Photodegradation | < 12 hours |

| Soil Surface | Photodegradation | < 1 day |

| Soil (Aerobic) | Microbial Degradation | 2 weeks - 2 months |

The degradation of Avermectin B1 in the environment can result in the formation of various transformation products. A comprehensive forced degradation study of avermectin under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) identified several degradation products. figshare.com Among the identified degradates was 8a-OH B1a, confirming that hydroxylation is a potential environmental degradation pathway. figshare.com While the specific identification of 4a-Hydroxyavermectin B1 as an environmental degradate is not explicitly documented in the reviewed literature, the formation of other hydroxylated derivatives suggests that this is a plausible transformation. The transformation of avermectins in the soil generally leads to the formation of more polar by-products, which are typically less toxic than the parent compound. nih.gov

Microorganisms play a crucial role in the biotic degradation of avermectins in the environment. The producing organism itself, Streptomyces avermitilis, is a soil actinomycete, indicating the presence of soil microbes capable of interacting with these compounds. nih.govbrieflands.com Research has shown that various Streptomyces species possess cytochrome P450 monooxygenases that can regioselectively oxidize avermectin. nih.gov

More recently, a bacterial strain identified as a Bacteroidetes endosymbiont, isolated from the activated sludge of an avermectin wastewater treatment plant, has been shown to degrade avermectin. researchgate.net The study proposed biodegradation pathways based on the metabolites detected, highlighting the potential for microbial degradation of avermectin in wastewater treatment systems. researchgate.net While the specific role of these microorganisms in the hydroxylation at the 4a-position is yet to be fully elucidated, their ability to transform the avermectin molecule underscores the importance of microbial activity in its environmental fate.

Advanced Analytical Methodologies for 4a Hydroxyavermectin B1 Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental to isolating and quantifying 4a-Hydroxyavermectin B1 from complex biological and environmental matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques in this domain due to their high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard approach for the separation of avermectins and their metabolites. The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. mahidol.ac.thresearchgate.net For detection, UV absorbance at approximately 245 nm can be employed. dergipark.org.tr However, for enhanced sensitivity and selectivity, especially at low concentrations, fluorescence detection is preferred. This requires a pre- or post-column derivatization step, often using trifluoroacetic anhydride, to convert the non-fluorescent avermectin (B7782182) molecule into a highly fluorescent derivative. nih.gov The mobile phase commonly consists of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with water. mahidol.ac.thresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the definitive quantification of this compound. This technique eliminates the need for derivatization and provides exceptional sensitivity and specificity. nih.gov After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. mdpi.com By operating in the Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound can be monitored, ensuring that the signal is unique to the target compound and minimizing interferences from the sample matrix. mdpi.com This method allows for very low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range, making it ideal for pharmacokinetic and residue analysis. nih.govnih.gov

| Parameter | HPLC-Fluorescence | LC-MS/MS |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) mahidol.ac.th | Reversed-Phase C18 or UPLC HSS-T3 nih.govmdpi.com |

| Mobile Phase | Acetonitrile:Methanol:Water mixtures mahidol.ac.th | Methanol or Acetonitrile with acidified water (e.g., 0.1% acetic acid) nih.govmdpi.com |

| Detection | Fluorescence (Ex: 365 nm, Em: 475 nm) after derivatization mahidol.ac.th | Tandem Mass Spectrometry (ESI+, MRM mode) mdpi.com |

| Sample Preparation | Protein precipitation or Solid-Phase Extraction (SPE), followed by derivatization mahidol.ac.thnih.gov | Protein precipitation or Solid-Phase Extraction (SPE) nih.gov |

| Limit of Quantification (LOQ) | ~2 ppb nih.gov | ≤ 1 ng/mL nih.govnih.gov |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)

Confirming the precise chemical structure of this compound requires advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for unambiguous structural elucidation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often with sub-ppm (parts-per-million) mass accuracy. This precision allows for the determination of the elemental formula of the molecule. For this compound (C₄₈H₇₂O₁₅), the expected monoisotopic mass is 888.4871 Da. uni.lu HRMS can confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Fragmentation analysis (MS/MS) using HRMS provides further structural information by identifying the characteristic fragments of the avermectin core and the location of the modification.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 889.49438 |

| [M+Na]⁺ | 911.47632 |

| [M+NH₄]⁺ | 906.52092 |

| [M-H]⁻ | 887.47982 |

| [M+HCOO]⁻ | 933.48530 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the complete three-dimensional structure of a molecule. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon) NMR, provide information about the chemical environment of each atom. For this compound, the presence of an additional hydroxyl group compared to the parent Avermectin B1 would result in distinct changes in the chemical shifts of nearby protons and carbons. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. These experiments would definitively confirm the position of the hydroxyl group at the 4a-position by showing correlations between the protons and carbons in that specific region of the macrocyclic lactone ring. figshare.com

Application of Radiotracer Techniques in Biosynthetic and Metabolic Pathway Elucidation

Radiotracer techniques are highly sensitive methods used to trace the path of atoms or molecules through a biological system. They are invaluable for elucidating the complex biosynthetic and metabolic pathways leading to and involving this compound.

Biosynthetic Pathway Elucidation: The biosynthesis of the avermectin backbone by the bacterium Streptomyces avermitilis involves the assembly of acetate (B1210297) and propionate (B1217596) units. researchgate.net To study this process, the microorganism can be cultured in a medium supplemented with radiolabeled precursors, such as [¹⁴C]-acetate or [¹⁴C]-propionate. The avermectin compounds are then extracted, and the incorporation of radioactivity is measured. By isolating this compound and confirming its radioactivity, its origin from these basic building blocks can be verified. This method helps to understand the sequence of enzymatic reactions, including the final hydroxylation step that produces the target metabolite.

Metabolic Pathway Elucidation: To understand how a parent compound like Avermectin B1 is converted to this compound in an organism (e.g., in livestock or in soil), a radiolabeled version of Avermectin B1 (e.g., labeled with ³H or ¹⁴C) is administered. Samples (e.g., plasma, tissues, excreta) are collected over time and analyzed. The samples are typically first separated using HPLC. The eluent from the HPLC is passed through a radioactivity detector to identify fractions containing radiolabeled compounds. These radioactive peaks correspond to the parent drug and its metabolites. The fraction corresponding to the this compound peak can be collected and its structure confirmed by LC-MS and NMR, thus proving it is a metabolite of the administered drug.

| Step | Description |

|---|---|

| 1. Synthesis | Synthesize a radiolabeled version of the parent compound (e.g., [¹⁴C]-Avermectin B1). |

| 2. Administration | Administer the radiolabeled compound to the biological system (e.g., animal, cell culture). |

| 3. Sample Collection | Collect biological samples (plasma, urine, feces, tissues) at various time points. |

| 4. Separation | Extract compounds and separate them using HPLC. |

| 5. Detection | Use an in-line radioactivity detector to identify radioactive peaks corresponding to the parent and its metabolites. |

| 6. Identification | Collect the radioactive fractions and identify the structure of the metabolites using LC-MS/MS and NMR. |

Biotechnological Applications and Production Optimization of Hydroxylated Avermectins

Fermentation Process Optimization for Enhanced Yields of Hydroxylated Avermectins

The biosynthesis of avermectins by Streptomyces avermitilis is a complex process influenced by numerous nutritional and environmental factors. Optimizing the fermentation process is critical for maximizing the yield of hydroxylated derivatives. Strategies primarily focus on nutrient management, precursor supplementation, and the control of physical parameters.

Detailed research into the metabolic pathways of S. avermitilis has revealed key precursors that can significantly influence avermectin (B7782182) titers. ijournals.cn Comparative metabolomics has been employed to identify limiting metabolites in the fermentation broth. ijournals.cn Studies have shown that the availability of precursors for the polyketide synthase (PKS) and fatty acid synthase (FAS) pathways is crucial. Starch is a primary carbon source, and enhancing its utilization by overexpressing transporters like the maltose (B56501) ATP-binding cassette transporter (malEFG) can lead to increased avermectin production. nih.gov

Furthermore, rational feeding strategies based on metabolic analysis have proven effective. The addition of specific precursors at critical time points during fermentation can boost yields. For instance, supplementing the culture with a combination of lactic acid, pyruvic acid, succinic acid, threonine, isoleucine, and valine has been shown to increase the avermectin titer by 10.4%. ijournals.cn Similarly, the addition of propionate (B1217596), a key building block for the avermectin macrocycle, at 24 hours of cultivation, resulted in a 12.8–13.8% improvement in avermectin B1a production. nih.gov

Physical parameters during fermentation also play a vital role. Dissolved oxygen (DO) tension is particularly important for both cell growth and secondary metabolite production. Maintaining higher DO levels (above 20% saturation) supports the formation of mycelial pellets and enhances avermectin synthesis. nih.gov Controlling the oxygen uptake rate (OUR) between 15 and 20 mmol/L/hour has been demonstrated to increase the production of avermectin B1a by 21.8% compared to control groups. nih.gov

Statistical experimental designs, such as the Plackett-Burman design, have been used to identify the most influential medium components. nih.gov In one study, corn starch and yeast extract were identified as significant factors, and their optimization led to a 48.8% increase in avermectin B1a production. nih.gov

| Optimization Strategy | Specific Method/Supplement | Reported Impact on Yield | Reference |

|---|---|---|---|

| Precursor Feeding | Combined addition of lactic acid, pyruvic acid, succinic acid, threonine, isoleucine, valine | 10.4% increase in total avermectin titer | ijournals.cn |

| Precursor Feeding | Addition of 0.8% (w/w) propionate at 24h | 12.8–13.8% improvement in avermectin B1a | nih.gov |

| Statistical Medium Optimization | Optimized concentrations of corn starch (149.57 g/L) and yeast extract (8.92 g/L) | 48.8% increase in avermectin B1a production | nih.gov |

| Physical Parameter Control | Controlling Oxygen Uptake Rate (OUR) between 15-20 mmol/L/hour | 21.8% increase in avermectin B1a production | nih.gov |

Genetic Engineering of Streptomyces avermitilis Strains for Directed Biosynthesis of 4a-Hydroxyavermectin B1

Genetic engineering offers a powerful and precise approach to enhance the production of specific avermectin derivatives, including hydroxylated forms like this compound. These strategies involve the targeted modification of the avermectin biosynthetic gene cluster (ave) to alter its final products or increase the flux of precursors towards the desired molecule. nih.govnih.gov

One of the primary strategies is the manipulation of the polyketide synthase (PKS) assembly line. The modular nature of the ave PKS allows for domain swapping to generate novel structures. For instance, to produce 22,23-dihydroavermectins (the backbone of ivermectin), the dehydratase (DH) and ketoreductase (KR) domains of module 2 in the avermectin PKS can be replaced with a DNA fragment encoding the DH, enoylreductase (ER), and KR domains from another PKS, such as the rapamycin (B549165) PKS. researchgate.net This same principle of domain substitution can be applied to introduce hydroxyl groups at specific positions by incorporating domains with desired functionalities.

Another key target for genetic modification is the aveC gene, which influences the C5-O-methylation and the formation of the double bond at C22-C23. Engineering the aveC gene can alter the ratio of B1a to B2a components. researchgate.net By creating and expressing variants of the aveC gene with specific amino acid mutations, it is possible to direct biosynthesis towards the B1a component, which is the precursor for many commercially important derivatives. researchgate.net

| Engineering Target | Genetic Modification Strategy | Objective / Outcome | Reference |

|---|---|---|---|

| Avermectin PKS Module 2 | Replacement of DH-KR domains with DH-ER-KR domains from rapamycin PKS | Production of 22,23-dihydroavermectins (ivermectin backbone) | researchgate.net |

| aveC Gene | Synthesis and expression of aveC variants with 2, 5, or 8 amino acid mutations | Increase the ratio of B1a to B2a components | researchgate.net |

| Precursor Supply Pathways | Overexpression of genes involved in methylmalonyl-CoA and 2-methylbutyryl-CoA synthesis | Increase overall avermectin yield by boosting precursor availability | nih.gov |

| Industrial Strain Host | Development of an engineered host cell from a high-producing strain (S. avermitilis 3-115) | Achieved production of a single Ivermectin B1a component at 1.25 ± 0.14 g/L | scienceopen.com |

Strategies for Bioremediation and Environmental Management of Avermectins through Hydroxylation Pathways

While avermectins are potent antiparasitic agents, their environmental persistence can be a concern. Bioremediation presents an eco-friendly approach to detoxify and degrade these compounds. udel.edunih.gov Hydroxylation is a key initial step in the microbial degradation of many organic pollutants, as it increases their water solubility and facilitates further breakdown. udel.edunih.gov

Microorganisms have evolved enzymatic pathways capable of transforming complex organic molecules. The hydroxylation of avermectins can be achieved through microbial conversion using various bacterial strains. For example, Saccharopolyspora erythraea has been shown to hydroxylate avermectins at the C28 position. nih.gov This biotransformation demonstrates the potential of using whole-cell systems to modify and potentially detoxify avermectin compounds.

A key enzyme family involved in such detoxification pathways is the cytochrome P450 monooxygenases. These enzymes are known to mediate the degradation of various xenobiotics. In some arthropod pests, resistance to avermectins has been linked to enhanced detoxification mediated by cytochrome P450s, which hydroxylate the avermectin molecule. researchgate.net Harnessing these or similar enzymes from soil microorganisms could form the basis of effective bioremediation strategies. By identifying microbes that possess robust P450 systems capable of acting on avermectins, it may be possible to develop bio-augmentation or bio-stimulation approaches for contaminated soils and aquatic environments.

Pathway engineering can be used to enhance the natural degradation capabilities of microorganisms. udel.edunih.gov This involves identifying the genes responsible for hydroxylation and other degradation steps and engineering bacteria to overexpress these enzymes. Such engineered microorganisms could then be applied to contaminated sites for more efficient and rapid clean-up. udel.edu This approach transforms the detoxification mechanism from a slow, natural process into a targeted and efficient environmental management tool.

Q & A

Basic Research Questions

Q. How can researchers confirm the chemical purity of 4a-Hydroxyavermectin B1 in synthesized samples?

- Methodological Answer : Purity assessment typically involves high-performance liquid chromatography (HPLC) with UV detection at 245 nm, calibrated against a certified reference standard. Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) should confirm the absence of impurities by verifying peak integration ratios and comparing spectral data to literature values . For known compounds, cross-referencing with databases like Reaxys or SciFinder is critical to validate purity .

Q. What experimental protocols are recommended for evaluating this compound’s in vitro antiparasitic activity?

- Methodological Answer : Standard assays involve culturing target parasites (e.g., Haemonchus contortus larvae) in microtiter plates and incubating with serial dilutions of the compound. Activity is quantified via motility inhibition or mortality rates, with IC50 values calculated using nonlinear regression models. Positive controls (e.g., ivermectin) and solvent-only controls are essential to validate results. Data should be statistically analyzed using ANOVA with post-hoc tests to account for batch variability .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

- Methodological Answer : Contradictions in toxicity profiles (e.g., LD50 values) may arise from differences in species susceptibility, administration routes, or sample purity. To resolve these, replicate experiments under standardized conditions (e.g., OECD guidelines) and include detailed documentation of solvent systems, dosing regimens, and animal models. Meta-analyses of existing literature should stratify data by study design to identify confounding variables .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Reaction optimization should focus on catalytic systems (e.g., TEMPO-mediated oxidation) and solvent selection (e.g., dichloromethane vs. acetonitrile) to enhance regioselectivity. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature gradients (e.g., 25°C to 40°C) can minimize side products. For scalable synthesis, flow chemistry systems with in-line purification (e.g., flash chromatography) are recommended .

Q. How can HRMS and 2D-NMR techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular formulas (e.g., C48H74O15) by matching observed [M+H]<sup>+</sup> ions to theoretical masses (Δ < 5 ppm). For stereochemical assignments, nuclear Overhauser effect spectroscopy (NOESY) and heteronuclear single-quantum coherence (HSQC) are used to correlate proton-carbon couplings and spatial proximities, particularly for hydroxylated positions .

Q. What computational approaches predict the metabolic pathways of this compound in target organisms?

- Methodological Answer : Density functional theory (DFT) simulations model enzymatic hydrolysis (e.g., cytochrome P450-mediated oxidation) to identify potential metabolites. Pharmacokinetic software (e.g., GastroPlus) integrates logP values and plasma protein binding data to simulate tissue distribution. In silico tools like PISTACHIO and REAXYS_BIOCATALYSIS predict metabolic sites, which are validated via in vitro microsomal assays .

Research Reporting & Compliance

Q. How should researchers structure the "Experimental" section for manuscripts involving this compound?

- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Synthesis : Detail reaction stoichiometry, solvent volumes, and purification methods (e.g., recrystallization solvents).

- Characterization : Report NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and HRMS instrument parameters.

- Data Reproducibility : Provide raw spectral data in supplementary files and cite previously reported procedures for known intermediates .

Q. What are best practices for designing figures and tables to present data on this compound’s bioactivity?

- Methodological Answer :

- Figures : Use color-coded dose-response curves (e.g., GraphPad Prism) to illustrate IC50 trends. Avoid overcrowding spectra; instead, highlight diagnostic peaks in insets.

- Tables : Include statistical metrics (mean ± SD, n ≥ 3) and p-values for comparative studies. For structural data, list key NMR assignments and HRMS deviations .

Ethical & Safety Considerations

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Methodological Answer : Adopt OSHA HCS standards:

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeation resistance) and NIOSH-approved respirators (N95) during powder handling.

- Waste Disposal : Degrade aqueous solutions via photolytic oxidation (254 nm UV light) before neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.